molecular formula C17H13ClN2O2 B11955432 5-Chloroquinolin-8-yl o-tolylcarbamate CAS No. 21617-00-5

5-Chloroquinolin-8-yl o-tolylcarbamate

Cat. No.: B11955432
CAS No.: 21617-00-5
M. Wt: 312.7 g/mol
InChI Key: RSWXUTKQPKETAK-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl o-tolylcarbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . It is known for its unique structure, which combines a quinoline moiety with a carbamate group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl o-tolylcarbamate typically involves the reaction of 5-chloroquinoline-8-ol with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl o-tolylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with different functional groups.

Scientific Research Applications

5-Chloroquinolin-8-yl o-tolylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloroquinolin-8-yl o-tolylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and carbamate groups. These interactions can modulate biological pathways, leading to various effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinolin-8-yl o-tolylcarbamate is unique due to its specific combination of a quinoline ring with an o-tolylcarbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

21617-00-5

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(2-methylphenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-2-3-7-14(11)20-17(21)22-15-9-8-13(18)12-6-4-10-19-16(12)15/h2-10H,1H3,(H,20,21)

InChI Key

RSWXUTKQPKETAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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